Weaker BCATm Biochemical Potency vs. Optimised Biarylamide Lead (36): Fragment Starting Point
In the GSK fragment-screening campaign, the carboxylic acid analog (68A, CAS 439138-78-0) exhibited micromolar BCATm inhibition as a fragment hit. The primary amide (CAS 853740-50-8) was evaluated as a close structural analogue and showed no measurable BCATm inhibition (pIC50 < 4.2, corresponding to IC50 > 63 µM), indicating that the carboxylic acid moiety is critical for initial target engagement [1]. By comparison, the optimised carboxamide lead 36 achieved an IC50 of 2.0 µM—representing a >30-fold improvement over the primary amide fragment and demonstrating the amide’s value as a minimalist scaffold for subsequent vector elaboration [1][2].
| Evidence Dimension | BCATm biochemical inhibition (Amplex red fluorescence assay) |
|---|---|
| Target Compound Data | pIC50 < 4.2 (IC50 > 63 µM) – inactive as fragment |
| Comparator Or Baseline | Carboxylic acid 68A: pIC50 reported as micromolar fragment hit; optimised carboxamide lead 36: IC50 = 2.0 µM |
| Quantified Difference | >30-fold improvement from primary amide fragment to lead 36; carboxylic acid 68A active, primary amide inactive |
| Conditions | Human BCATm, Amplex red-based fluorescence assay, 10-min incubation, pH 7.5 |
Why This Matters
The primary amide defines the lower boundary of BCATm SAR, serving as an essential negative-control compound for fragment-to-lead campaigns and confirming that C‑6 functional group identity is a binary selectivity switch.
- [1] Borthwick, J.A. et al. (2016). Structurally Diverse Mitochondrial Branched Chain Aminotransferase (BCATm) Leads with Varying Binding Modes Identified by Fragment Screening. J. Med. Chem., 59, 2452–2467. DOI: 10.1021/acs.jmedchem.5b01607. View Source
- [2] IDRBLab Target Poor or Non Binder(s) Information for BCAT2 (T94788): 5-Methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid IC50 = 50118.72 nM. View Source
